Cas no 1214339-24-8 (2-(5-(Pyridin-4-yl)-1h-indol-3-yl)acetonitrile)

2-(5-(Pyridin-4-yl)-1H-indol-3-yl)acetonitrile is a heterocyclic organic compound featuring both indole and pyridine moieties, linked via an acetonitrile functional group. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The pyridinyl substitution enhances its potential as a ligand or building block for bioactive molecules, particularly in kinase inhibition and receptor modulation. Its rigid aromatic framework contributes to stability, while the nitrile group offers reactivity for further functionalization. The compound is particularly useful in medicinal chemistry for the development of targeted therapies due to its balanced lipophilicity and hydrogen-bonding capabilities. Proper handling under controlled conditions is recommended due to its reactivity.
2-(5-(Pyridin-4-yl)-1h-indol-3-yl)acetonitrile structure
1214339-24-8 structure
Product name:2-(5-(Pyridin-4-yl)-1h-indol-3-yl)acetonitrile
CAS No:1214339-24-8
MF:C15H11N3
Molecular Weight:233.267942667007
CID:4909359

2-(5-(Pyridin-4-yl)-1h-indol-3-yl)acetonitrile 化学的及び物理的性質

名前と識別子

    • 2-(5-(pyridin-4-yl)-1h-indol-3-yl)acetonitrile
    • 2-(5-(Pyridin-4-yl)-1h-indol-3-yl)acetonitrile
    • インチ: 1S/C15H11N3/c16-6-3-13-10-18-15-2-1-12(9-14(13)15)11-4-7-17-8-5-11/h1-2,4-5,7-10,18H,3H2
    • InChIKey: SHIYQDUFWSPWFW-UHFFFAOYSA-N
    • SMILES: N1C=C(CC#N)C2C=C(C3C=CN=CC=3)C=CC1=2

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 326
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 52.5

2-(5-(Pyridin-4-yl)-1h-indol-3-yl)acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029001180-1g
2-(5-(Pyridin-4-yl)-1H-indol-3-yl)acetonitrile
1214339-24-8 95%
1g
$2779.20 2023-09-04
Alichem
A029001180-250mg
2-(5-(Pyridin-4-yl)-1H-indol-3-yl)acetonitrile
1214339-24-8 95%
250mg
$931.00 2023-09-04
Alichem
A029001180-500mg
2-(5-(Pyridin-4-yl)-1H-indol-3-yl)acetonitrile
1214339-24-8 95%
500mg
$1634.45 2023-09-04

2-(5-(Pyridin-4-yl)-1h-indol-3-yl)acetonitrile 関連文献

2-(5-(Pyridin-4-yl)-1h-indol-3-yl)acetonitrileに関する追加情報

Comprehensive Overview of 2-(5-(Pyridin-4-yl)-1H-indol-3-yl)acetonitrile (CAS No. 1214339-24-8)

2-(5-(Pyridin-4-yl)-1H-indol-3-yl)acetonitrile (CAS No. 1214339-24-8) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and materials science research. This compound, characterized by its unique pyridine-indole hybrid structure, serves as a versatile intermediate in the synthesis of bioactive molecules. Its molecular framework combines the indole core, a prevalent motif in natural products, with a pyridine ring, enhancing its potential for drug discovery and functional material applications.

In recent years, the demand for nitrile-containing compounds like 2-(5-(Pyridin-4-yl)-1H-indol-3-yl)acetonitrile has surged due to their role in medicinal chemistry. Researchers are particularly interested in its applications for targeting kinase inhibitors and cancer therapeutics, aligning with the growing focus on precision medicine. The compound’s acetonitrile moiety further enables diverse chemical modifications, making it a valuable building block for high-throughput screening libraries.

From a synthetic perspective, CAS No. 1214339-24-8 exemplifies the convergence of heterocyclic chemistry and green synthesis trends. Laboratories are optimizing routes to produce this compound efficiently, often leveraging catalysis and microwave-assisted reactions to reduce waste and energy consumption. Such advancements resonate with the broader push for sustainable chemistry, a topic frequently searched in academic and industrial forums.

The compound’s physicochemical properties, including its solubility and stability, have been extensively studied to facilitate its use in drug formulation. Its logP and hydrogen-bonding capacity are critical parameters for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, a key consideration in modern pharmacokinetics research. These attributes make it a subject of interest in computational chemistry studies, where molecular docking and QSAR models are employed to predict its behavior.

Beyond pharmaceuticals, 2-(5-(Pyridin-4-yl)-1H-indol-3-yl)acetonitrile has potential applications in organic electronics. Its conjugated system and electron-rich pyridine unit are advantageous for designing light-emitting diodes (OLEDs) and photovoltaic materials. This aligns with the global shift toward renewable energy technologies, a hot topic in both scientific literature and public discourse.

Quality control and analytical characterization of this compound rely on techniques like HPLC, NMR, and mass spectrometry. Rigorous purity testing ensures its suitability for high-stakes applications, addressing concerns about batch-to-batch consistency—a frequent query among procurement specialists and researchers.

In summary, 2-(5-(Pyridin-4-yl)-1H-indol-3-yl)acetonitrile (CAS No. 1214339-24-8) represents a multifaceted compound with broad utility in drug development, materials science, and sustainable chemistry. Its structural features and adaptable reactivity continue to inspire innovations across interdisciplinary fields, cementing its relevance in contemporary scientific exploration.

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